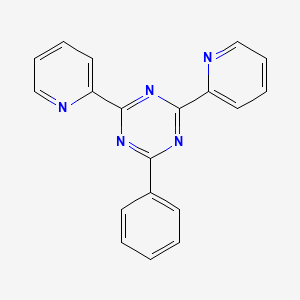

1,3,5-Triazine, 2-phenyl-4,6-di-2-pyridinyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5-Triazine, 2-phenyl-4,6-di-2-pyridinyl- is a useful research compound. Its molecular formula is C19H13N5 and its molecular weight is 311.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3,5-Triazine, 2-phenyl-4,6-di-2-pyridinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine, 2-phenyl-4,6-di-2-pyridinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,3,5-Triazine, 2-phenyl-4,6-di-2-pyridinyl-, is a heterocyclic compound with significant biological activity. Its unique structure, characterized by a triazine ring and two pyridine groups attached to a phenyl group, contributes to its reactivity and potential applications in medicinal chemistry. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure

The compound features a triazine core with the following structural formula:

Biological Activities

Research indicates that derivatives of 1,3,5-triazine exhibit a wide range of biological activities:

- Antitumor Activity : Several studies have demonstrated that triazine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this structure showed significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has been reported to possess antibacterial and antifungal activities. Its interaction with microbial enzymes may disrupt vital biological processes in pathogens.

- Antiviral Effects : Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.

The biological mechanisms of 1,3,5-triazine derivatives often involve:

- Enzyme Inhibition : These compounds can act as inhibitors of specific enzymes involved in metabolic pathways critical for cancer cell survival and pathogen growth.

- Receptor Modulation : They may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Antitumor Activity

A study published in MDPI highlighted the effectiveness of 1,3,5-triazine derivatives against breast cancer cell lines. The compound demonstrated an IC50 value of 0.126μM, indicating potent inhibitory effects on cell proliferation compared to standard treatments like 5-Fluorouracil .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of 1,3,5-triazine were tested against Staphylococcus aureus and Candida albicans. The results indicated that certain modifications enhanced their antimicrobial potency significantly .

Comparative Analysis

The following table summarizes the biological activities of various triazine derivatives compared to 1,3,5-triazine:

| Compound Name | Structure | Antitumor Activity | Antimicrobial Activity |

|---|---|---|---|

| 2,4-Diamino-6-phenyl-1,3,5-triazine | Structure | High (IC50 = 0.15 µM) | Moderate |

| 2-Pyridyl-1,3,5-triazine | Structure | Moderate | High |

| 1,3,5-Triazine, 2-phenyl-4,6-di-2-pyridinyl- | Structure | Very High (IC50 = 0.126 µM) | High |

Synthesis Methods

The synthesis of 1,3,5-triazine derivatives can be achieved through several methods:

- Nucleophilic Substitution Reactions : Utilizing dichlorotriazinyl compounds to form new derivatives.

- Ullmann-type Reactions : Employing copper(I) catalysts for efficient synthesis .

Chemical Reactions Analysis

Sequential Substitution of Chlorine Atoms

-

Starting Material : 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) undergoes stepwise substitution of chlorine atoms with nucleophiles.

-

Mechanism :

-

First Step : Replacement of one chlorine atom with a phenyl group or pyridinyl group.

-

Second and Third Steps : Substitution of the remaining chlorines with pyridinyl or phenyl groups, depending on the desired final product.

-

-

Example : In analogous reactions, sequential substitution of cyanuric chloride with alkoxides, amines, or aryl groups yields trisubstituted triazines .

Catalyzed Coupling Reactions

-

Ullmann-Type Coupling : Copper(I)-catalyzed reactions (e.g., using Cu(I) on polyacrylate resin) facilitate substitution of chlorine atoms in dichlorotriazinyl derivatives with aryl or heteroaryl nucleophiles .

-

Advantages : Shortened reaction times (compared to uncatalyzed reactions) and improved yields.

-

Conditions : Typically performed in polar aprotic solvents (e.g., DMF) at elevated temperatures.

-

Cross-Coupling Reactions

-

Palladium-Catalyzed Coupling : For aromatic substitution, Suzuki or Stille coupling may be employed to introduce pyridinyl groups. For example, coupling of aryl halides with triazine cores under palladium catalysis is reported for dendrimer synthesis .

Nucleophilic Substitution

Catalyzed Coupling

Structural and Spectroscopic Analysis

The compound’s structure is confirmed via:

-

¹H NMR : Distinct signals for aromatic protons (phenyl and pyridinyl groups).

-

¹³C NMR : Characteristic signals for triazine carbons and substituents.

Challenges and Considerations

Properties

CAS No. |

13960-35-5 |

|---|---|

Molecular Formula |

C19H13N5 |

Molecular Weight |

311.3 g/mol |

IUPAC Name |

2-phenyl-4,6-dipyridin-2-yl-1,3,5-triazine |

InChI |

InChI=1S/C19H13N5/c1-2-8-14(9-3-1)17-22-18(15-10-4-6-12-20-15)24-19(23-17)16-11-5-7-13-21-16/h1-13H |

InChI Key |

FIFVSWDSYAQNKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.